molecular formula C14H14O2S B8704162 Benzene, 1,2-dimethyl-4-(phenylsulfonyl)- CAS No. 10355-01-8

Benzene, 1,2-dimethyl-4-(phenylsulfonyl)-

Cat. No. B8704162
CAS RN: 10355-01-8
M. Wt: 246.33 g/mol
InChI Key: RHTXXJKJDGMETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,2-dimethyl-4-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C14H14O2S and its molecular weight is 246.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,2-dimethyl-4-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,2-dimethyl-4-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

10355-01-8

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

4-(benzenesulfonyl)-1,2-dimethylbenzene

InChI

InChI=1S/C14H14O2S/c1-11-8-9-14(10-12(11)2)17(15,16)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

RHTXXJKJDGMETM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

110 g of o-xylene, 176 g of benzenesulphonyl chloride and 0.16 g of iron(III) chloride are brought together at room temperature and the mixture is heated at 110° C. in the course of 2 hours. When the evolution of HCl has ended, the mixture is heated to 140° C. and the product is discharged onto a metal sheet. On cooling, the melt solidifies to a colourless mass. Yield: 243 g.
Quantity
176 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
110 g
Type
reactant
Reaction Step Three
Quantity
0.16 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.